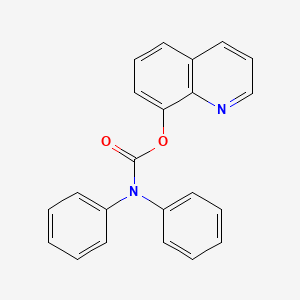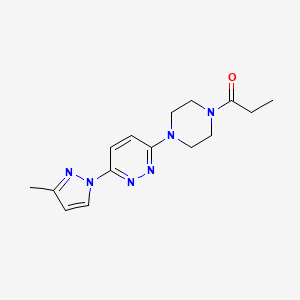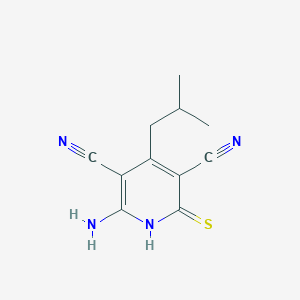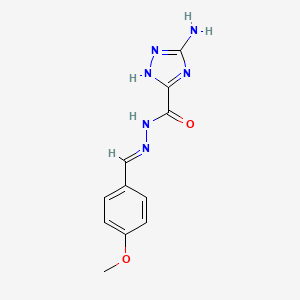![molecular formula C25H24FNO5 B5565998 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime often involves multi-step synthetic routes, starting from simpler precursor molecules. Techniques such as Hantzsch synthesis have been utilized in creating complex molecules, demonstrating the intricate chemistry involved in the formation of such compounds (Filipan-Litvić et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by detailed crystallographic studies. For instance, studies on methoxybenzaldehyde oxime derivatives provide insights into the arrangement of methoxy groups and oxime units, highlighting the s-cis and s-trans arrangements and their impact on hydrogen bonding patterns (Gomes et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various reagents and catalysts, leading to a wide range of chemical transformations. For example, the oxidation of trimethylphenol with molecular oxygen catalyzed by copper(II) complexes has been explored, providing valuable insights into the oxidation processes relevant to similar compounds (ShimizuMasao et al., 2006).
Physical Properties Analysis
The physical properties, including the crystal structures and bonding patterns of compounds like 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime, are crucial for understanding their stability, solubility, and reactivity. Hirshfeld surface analysis is a common method used to examine intermolecular interactions in crystal structures (Iqbal et al., 2019).
Chemical Properties Analysis
The chemical properties of such compounds are defined by their functional groups, which dictate their reactivity and interaction with other molecules. The study of reactions such as O-demethylation under anaerobic conditions sheds light on the chemical behavior of methoxy groups in complex environments (Stupperich et al., 1996). Additionally, the synthesis and reactions of related compounds, exploring their reactivity under various conditions, contribute significantly to understanding the chemical properties of these molecules (Pimenova et al., 2003).
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Studies
Studies have examined the oxidation of phenols, including structures similar to 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime, using copper(II) complex catalyst systems. These reactions are significant in understanding the mechanism of oxidative demethylation and the formation of quinone methide intermediates in aromatic compounds (Takehira et al., 1991).
Photochemistry in Organic Synthesis
Research involving photoreactions of aldehydes, including compounds similar to the one , has revealed insights into hydrogen migration and cyclization processes in organic synthesis. These studies highlight the potential of using light to induce specific chemical transformations in complex organic molecules (Plíštil et al., 2006).
Radiolabeling and Imaging Studies
In the field of medical imaging, specifically positron emission tomography (PET), compounds structurally related to 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime have been used. These studies involve the synthesis of radiolabeled compounds and their potential application in receptor imaging, showcasing the versatility of such molecules in biomedical research (Glaser et al., 2008).
Cholinesterase Inhibition and Reactivation
Research on cholinesterases has indicated the importance of understanding how various organophosphate compounds, including those structurally similar to our compound of interest, interact with these enzymes. This research is crucial for developing effective antidotes to organophosphate poisoning (Worek et al., 1999).
Crystallography and Molecular Structure
Crystallographic studies have been conducted on compounds like 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime to understand their molecular structure and hydrogen-bonding patterns. Such research provides detailed insights into the physical and chemical properties of these molecules, which is essential for their application in various fields (Gomes et al., 2018).
Synthesis of Anticancer Compounds
Some studies focus on synthesizing fluorinated analogues of existing compounds, using structures similar to 3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime, for potential applications in anticancer therapy. This area of research explores the development of new therapeutic agents based on the modification of existing molecular structures (Lawrence et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(2,3-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c1-17-5-4-6-23(18(17)2)31-16-25(28)32-27-14-19-7-12-24(29-3)20(13-19)15-30-22-10-8-21(26)9-11-22/h4-14H,15-16H2,1-3H3/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGJVVUAPNZMMB-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)ON=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)O/N=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-1-({[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}oxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)
![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)


![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)